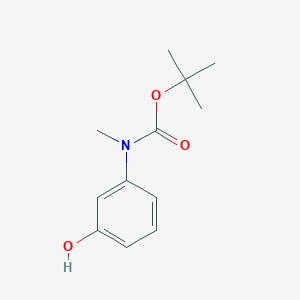

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEYIWSHRFMESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the carbamate moiety can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of tert-butyl N-(3-oxophenyl)-N-methylcarbamate.

Reduction: Formation of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbinol.

Substitution: Formation of various tert-butyl N-(3-substituted phenyl)-N-methylcarbamates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₇NO₃

- Molecular Weight : 219.27 g/mol

- Structural Features :

- Tert-butyl group: Enhances steric hindrance and lipophilicity.

- Hydroxyphenyl moiety: Capable of forming hydrogen bonds, influencing biological interactions.

- Carbamate functional group: Engages in enzyme interactions and potential covalent bonding.

Organic Synthesis

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate serves as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it valuable for constructing complex molecules. The compound can also participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing diverse organic compounds.

Biological Research

In biological contexts, the compound is utilized to investigate enzyme mechanisms and protein interactions. It can act as both a substrate and an inhibitor in enzymatic reactions. Its hydroxyphenyl group allows for specific interactions with biological targets, making it suitable for studying:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : It interacts with cellular receptors, influencing various signal transduction pathways.

- Antioxidant Activity : The hydroxy group contributes to scavenging free radicals, reducing oxidative stress .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its interaction with biological targets. Notable areas of investigation include:

- Anti-inflammatory Properties : Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity comparable to standard drugs like indomethacin .

- Neuroprotective Effects : Studies indicate that it may protect against neurodegenerative processes by reducing inflammatory markers in neuronal cell models exposed to amyloid beta peptides .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on astrocytes under oxidative stress induced by amyloid beta. Results demonstrated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related carbamate derivatives. Findings indicated notable antibacterial activity against various pathogens, highlighting therapeutic applications in treating infections.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate moiety can interact with nucleophilic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below compares tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate with structurally related carbamates:

*Calculated based on molecular formula C₁₁H₁₇NO₃.

Key Observations:

- Reactivity : The methyl group on the carbamate nitrogen reduces nucleophilicity compared to primary carbamates (e.g., N-Boc-hydroxylamine), which are more reactive in coupling reactions .

Insights:

- The target compound’s synthesis shares similarities with other tert-butyl carbamates, utilizing NaH/DMF for deprotonation and alkylation . Yields are generally high (76–99%), suggesting efficient protocols.

- In contrast, palladium-catalyzed coupling (e.g., for trifluoromethyl-substituted analogs) introduces complexity but enables access to diverse aryl groups .

Stability and Reactivity

- Hydrolysis Resistance : The tert-butyl group in the target compound provides superior protection against hydrolysis compared to trityl-protected intermediates (), which require acidic deprotection .

- Functional Group Compatibility: The hydroxyl group may necessitate protection during reactions involving strong bases or electrophiles, unlike non-hydroxylated analogs .

Biological Activity

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (TBHMC) is a carbamate derivative with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₃

- Molecular Weight : Approximately 219.27 g/mol

- Functional Groups : Contains a tert-butyl group, a hydroxyphenyl moiety, and a methyl group attached to the nitrogen atom.

Synthesis Methods

TBHMC can be synthesized through several methods, typically involving the reaction of 3-hydroxyaniline with tert-butyl chloroformate in the presence of a base. The following table summarizes common synthesis routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 3-Hydroxyaniline, tert-butyl chloroformate | Base (e.g., triethylamine), room temperature | High |

| Method B | 3-Hydroxyphenol, N-methylcarbamate | Acid catalysis, reflux | Moderate |

Antimicrobial Activity

TBHMC has shown promising antimicrobial properties. In a study evaluating various carbamate derivatives, TBHMC exhibited notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for TBHMC are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

Research indicates that TBHMC may possess anticancer properties. In vitro studies on human cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 15.2 |

| MGC803 (Gastric) | 10.5 |

| HepG2 (Liver) | 12.8 |

These values suggest that TBHMC can inhibit cell proliferation effectively, particularly in colorectal cancer cells.

The biological activity of TBHMC is thought to involve the inhibition of specific enzymes linked to oxidative stress pathways. Preliminary studies indicate that it may interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in various physiological processes.

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that TBHMC significantly reduced bacterial load in infected mice models, indicating its potential as an effective antimicrobial agent.

- Antitumor Efficacy in Cell Cultures : In vitro experiments showed that treatment with TBHMC led to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and an amine precursor. Key steps include:

- Base selection : Triethylamine (TEA) or DIEA is typically used to deprotonate the amine, facilitating nucleophilic attack on the chloroformate .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to stabilize intermediates .

- Temperature : Reactions are often conducted at room temperature or under reflux (40–60°C) for 12–72 hours, depending on substrate reactivity .

- Data : A comparative study showed yields of 65–85% in THF vs. 50–70% in DCM, attributed to THF’s superior solvation of polar intermediates .

Q. How is the molecular structure of This compound validated experimentally?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles. For example, the carbamate carbonyl (C=O) bond length is typically ~1.21 Å, consistent with resonance stabilization .

- NMR spectroscopy : H NMR shows distinct peaks for tert-butyl (~1.4 ppm, singlet) and aromatic protons (~6.5–7.2 ppm). C NMR confirms carbamate carbonyl at ~155 ppm .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

- Approach :

- Density Functional Theory (DFT) : Models transition states and intermediates to identify energetically favorable pathways. For example, B3LYP/6-31G* calculations predict activation barriers for carbamate formation .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR automate exploration of potential pathways, reducing trial-and-error experimentation .

- Case Study : A combined computational-experimental approach reduced optimization time by 40% for a related carbamate derivative by prioritizing solvent/base combinations .

Q. How do substituents on the phenyl ring influence the compound’s stability and reactivity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO) : Increase electrophilicity of the carbonyl, accelerating nucleophilic attack but reducing shelf life due to hydrolysis sensitivity .

- Hydroxyl group (-OH) : Enhances hydrogen bonding in the solid state, improving crystallinity but requiring protection (e.g., tert-butyl) during synthesis to prevent side reactions .

- Experimental Validation : Kinetic studies in aqueous buffers (pH 2–10) show a hydrolysis half-life of >48 hours at pH 7, dropping to <12 hours at pH 10 due to hydroxide ion attack .

Q. What are the challenges in analyzing enantiomeric purity, and how can they be addressed?

- Analytical Techniques :

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15). Retention times vary by 1–2 minutes for enantiomers .

- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm for carbamate derivatives with chiral centers .

Contradictions and Limitations

- Solvent Effects : While THF generally improves yield, one study noted reduced reproducibility due to trace peroxides in aged solvent .

- Toxicity Data : lists acute toxicity as "not classified," but no LD values are provided, necessitating independent testing for safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.